molecular formula C24H21NO4 B11275842 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11275842
M. Wt: 387.4 g/mol
InChI Key: RRHQOJFDVUMCGL-UHFFFAOYSA-N
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Description

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H21NO3\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{3}

This structure is characterized by a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

  • Cell Viability: The compound exhibited significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines (Huh7 and PLC/PRF/5), with IC50 values indicating effective suppression of cell proliferation at concentrations as low as 5 μM .
  • Mechanisms of Action: The compound was found to inhibit the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and downregulating vimentin and MMP-9, which are critical markers associated with metastasis .

Anti-Metastatic Effects

The anti-metastatic properties of benzofuran derivatives are noteworthy. The compound has been shown to significantly reduce cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent.

Research Insights:

  • Migration Inhibition: In a scratching motility assay, non-cytotoxic concentrations of the compound inhibited Huh7 cell migration effectively .
  • Integrin Signaling: The compound suppressed integrin α7 expression and deactivated downstream signaling pathways (FAK/AKT), which are crucial for cancer cell invasion .

Data Summary

Biological Activity Effect Observed Concentration (μM) Cell Line
CytotoxicitySignificant reduction in viability5 - 80Huh7
Migration InhibitionReduced motility1 - 5Huh7
EMT Marker RegulationUpregulation of E-cadherin; downregulation of vimentin and MMP-9N/AHuh7

Case Studies

Case Study 1: In Vitro Analysis of HCC Cells
A study conducted on Huh7 cells demonstrated that treatment with the compound led to a marked decrease in cell viability after 24 hours, with an IC50 value of approximately 48.22 μM. This effect was more pronounced at higher concentrations, indicating dose-dependent cytotoxicity .

Case Study 2: Mechanistic Investigation
Further mechanistic studies revealed that the compound's ability to modulate EMT markers plays a crucial role in its anti-metastatic activity. By inhibiting integrin α7 signaling, the compound effectively reduced cancer cell invasiveness .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-3-28-19-12-13-21-20(15-19)22(23(29-21)16-8-5-4-6-9-16)24(26)25-17-10-7-11-18(14-17)27-2/h4-15H,3H2,1-2H3,(H,25,26)

InChI Key

RRHQOJFDVUMCGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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